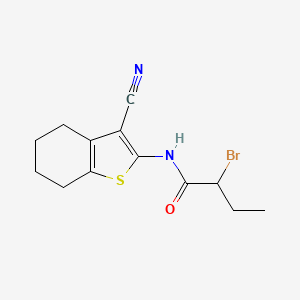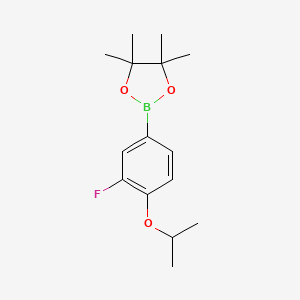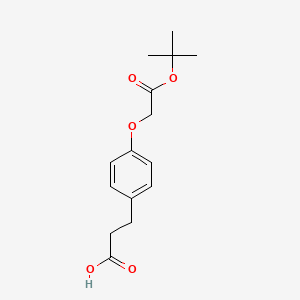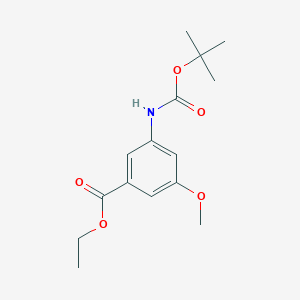
2-ブロモ-N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチエン-2-イル)ブタンアミド
説明
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide, also known as 2-Bromo-N-benzothien-2-yl-3-cyano-4,5,6,7-tetrahydrobutanamide, is a synthetic organic compound used in a variety of scientific research applications. It belongs to the family of organic compounds known as benzothienes, which are compounds with a benzothienyl group attached to a nitrogen atom. 2-Bromo-N-benzothien-2-yl-3-cyano-4,5,6,7-tetrahydrobutanamide has been used in a variety of scientific research applications, including the synthesis of biologically active molecules, the study of enzyme reactions, and the investigation of the mechanism of action of drugs.
科学的研究の応用
ピナコールボロン酸エステルの触媒的プロト脱ボロン化
この化合物は、ピナコールボロン酸エステルの触媒的プロト脱ボロン化に使用されます . このプロセスはラジカルアプローチを含み、正式なアンチマルコフニコフアルケンヒドロメチル化を可能にします . これは、メトキシ保護された(−)-Δ8-THCとコレステロールに適用されてきた貴重な変換です .
アミンのシアノアセチル化
“2-ブロモ-N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチエン-2-イル)ブタンアミド”は、アミンのシアノアセチル化に使用されます . このプロセスは、生物学的に活性な新規なヘテロ環状部分の形成を伴います .
JNK2およびJNK3キナーゼの阻害剤
この化合物は、JNK2およびJNK3キナーゼの強力で選択的な阻害剤として同定されています . これらのキナーゼは、炎症、アポトーシス、細胞分化など、さまざまな生物学的プロセスにおいて重要です .
生物学的に活性な化合物の合成
この化合物は、さまざまな生物学的に活性な化合物の合成に使用されます . これらの化合物のC-2上の活性水素は、さまざまな縮合反応と置換反応に関与することができます .
N-シアノアセトアミドの調製
“2-ブロモ-N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチエン-2-イル)ブタンアミド”は、N-シアノアセトアミドの調製に使用されます . これらは特権的な構造であり、ヘテロ環合成のための最も重要な前駆体の1つと考えられています .
さまざまな有機ヘテロ環の構築
作用機序
Target of Action
The primary targets of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets through a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK2 and JNK3 kinases . This interaction inhibits the activity of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide affects the MAPK signaling pathway This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression
Pharmacokinetics
The compound’s potency against jnk2 and jnk3 kinases (pic50 67 and 66, respectively) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of JNK2 and JNK3 kinases. This inhibition can potentially alter the MAPK signaling pathway, affecting various cellular processes such as cell growth, differentiation, and apoptosis .
生化学分析
Biochemical Properties
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of JNK2 and JNK3 kinases . These kinases are involved in various cellular processes, including stress response and apoptosis. The compound’s interaction with these kinases involves binding to the ATP-binding site, thereby inhibiting their activity . This inhibition can modulate downstream signaling pathways, affecting cellular responses to stress and inflammation.
Cellular Effects
The effects of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of JNK2 and JNK3 kinases can lead to altered gene expression profiles and changes in cellular metabolism . Additionally, the compound’s impact on cell signaling pathways can affect processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of JNK2 and JNK3 kinases by binding to their ATP-binding sites . This binding prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. The compound’s ability to inhibit these kinases makes it a valuable tool for studying the role of JNK signaling in cellular responses to stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation Long-term exposure to the compound can lead to sustained inhibition of JNK2 and JNK3 kinases, resulting in prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits JNK2 and JNK3 kinases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence its bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing its therapeutic use and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-2-10(14)12(17)16-13-9(7-15)8-5-3-4-6-11(8)18-13/h10H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKVZVBUSXPEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(3-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B1400882.png)
![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)

![Benzoic acid, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-](/img/structure/B1400887.png)



![[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile](/img/structure/B1400894.png)
![5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine](/img/structure/B1400895.png)
